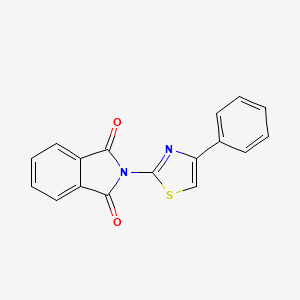
2-(4-苯并噻唑-2-基)异吲哚啉-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione is a compound that has been studied for its potential anti-prostate cancer properties . The structural modification and molecular docking-based screening approaches on thiazole-based isoindolinediones were imposed to find the novel 2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione derivatives .
Synthesis Analysis
The synthesis of 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione involves several steps. The process starts with 4-phenyl-1,3-thiazole, which is then converted to 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. This is followed by a series of reactions to yield the final product .Molecular Structure Analysis
The molecular structure of 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione has been confirmed through single crystal XRD analysis . The compound has a pale yellow color and appears as a powder .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione are complex and involve multiple steps. The process starts with 4-phenyl-1,3-thiazole, which undergoes a series of reactions to yield the final product .Physical and Chemical Properties Analysis
The compound is a pale yellow powder . Its melting point is between 127-129°C . The IR (KBr) νmax is 3094, 2928, 2847, 1724 cm -1 .科学研究应用
结构表征和合成
- 表征和核磁共振光谱: 已使用一维和二维核磁共振光谱证明了异吲哚啉衍生物的结构同一性,证明了相邻质子和相邻碳之间的相关性,有助于我们了解其化学结构 (Dioukhane 等,2021).
- 合成和晶体结构: 对 2-(3-(4-苯基哌嗪-1-基)丙基)异吲哚啉-1,3-二酮的合成和晶体结构的研究突出了其单斜晶体结构和中等的抗菌活性,以及包括密度泛函理论 (DFT) 和分子对接在内的计算研究 (Ghabbour & Qabeel,2016).
药理学评估
- 抗前列腺癌药: 对噻唑基异吲哚啉二酮作为抗前列腺癌应用的研究表明,某些衍生物对前列腺癌细胞系表现出有希望的抗增殖活性。基于计算和分子对接的筛选方法已识别出具有显着活性的化合物,为开发新型抗前列腺癌药物提供了基础 (Saravanan 等,2017).
光电应用
- 合成和计算研究: 已探索新型吖啶-异吲哚啉-1,3-二酮衍生物的光电显着特性。这些研究包括化合物的合成及其光物理和热性质的表征,以及计算研究以计算光学带隙和前沿分子轨道能量,表明它们在光电应用中的潜力 (Mane 等,2019).
材料科学和催化
- 绿色催化合成体系: 已开发出一种使用洋葱皮灰水提取物的环保催化体系,用于合成异吲哚啉-1,3-二酮衍生物。该方法通过避免有害试剂并展示生物废物管理在合成重要有机化合物中的潜力,提供了一种更绿色的替代方案 (Journal 等,2019).
作用机制
Target of Action
The primary target of 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.
Pharmacokinetics
The pharmacokinetic properties of 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione have been predicted in silico . , which suggests good bioavailability.
Result of Action
One of the isoindoline-1,3-dione derivatives was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests potential neuroprotective effects.
生化分析
Cellular Effects
2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione has been found to exhibit significant effects on various types of cells and cellular processes. For instance, it has been reported to have antiproliferative activities on prostate cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
The metabolic pathways that 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione is involved in are not well defined. It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione and any effects on its activity or function are not well known. It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
2-(4-phenyl-1,3-thiazol-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2S/c20-15-12-8-4-5-9-13(12)16(21)19(15)17-18-14(10-22-17)11-6-2-1-3-7-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVNHQZHMQAACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2957272.png)
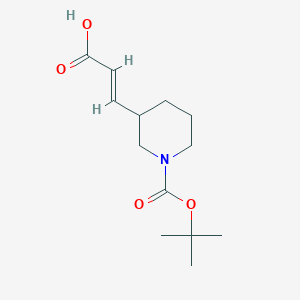
![4-Chloro-3-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2957274.png)
![2-[(4-chlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole](/img/structure/B2957276.png)
thiazine](/img/structure/B2957278.png)
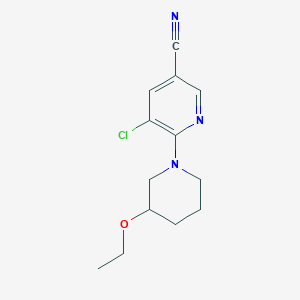
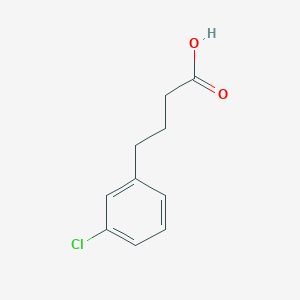
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2957284.png)
![1-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2957285.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2957287.png)
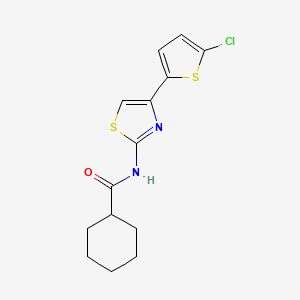
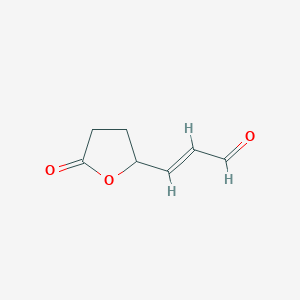
![2-amino-3-{[(E,2E)-3-phenyl-2-propenylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2957293.png)
